

# "physicochemical properties of potassium octanoate"

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide to the Physicochemical Properties of Potassium Octanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of potassium octanoate (also known as potassium caprylate). The information is curated for professionals in research, scientific, and pharmaceutical development fields, with a focus on quantitative data, experimental reproducibility, and clear visualization of concepts.

### **Chemical Identity and Molecular Structure**

Potassium octanoate is the potassium salt of octanoic acid, a medium-chain saturated fatty acid.[1] Its amphiphilic nature, possessing both a hydrophilic carboxylate head and a hydrophobic alkyl tail, is fundamental to its chemical behavior, particularly its surfactant properties.

- IUPAC Name: Potassium octanoate[2][3]
- Synonyms: Potassium caprylate, Octanoic acid potassium salt[2][3][4]
- CAS Number: 764-71-6[1][4][5]

## **Quantitative Physicochemical Data**



The following tables summarize the key physicochemical properties of potassium octanoate, compiled from various sources.

**Table 1: General and Physical Properties** 

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>15</sub> KO <sub>2</sub>	[2][4]
Molecular Weight	182.30 g/mol	[2][3]
Appearance	White to off-white powder or crystalline solid.[1][4]	[1][4]
Melting Point	16.5 °C	[3][6]
Boiling Point	239.3 °C at 760 mmHg	[3][6][7]
Flash Point	107.4 °C	[6][7]

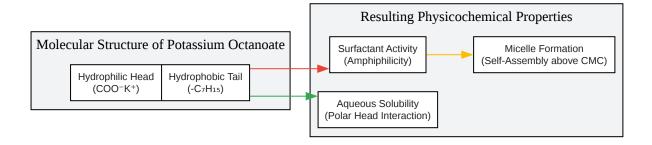
**Table 2: Solubility and Solution Behavior** 

Property	Value	Conditions	Source(s)
Solubility in Water	Soluble	General observation	[1][4][5][8]
Solubility in Organic Solvents	Soluble in alcohol and other polar solvents. [5][8]	General observation	[5][8][9]
pKa (of parent Octanoic Acid)	4.89	In water	[10]
Critical Micelle Concentration (CMC)	~0.30 - 0.35 m	In D <sub>2</sub> O, 30-50°C	[11]
Second CMC	~1.0 m	In D₂O, ~30°C	[11]

## **Conceptual Diagrams**

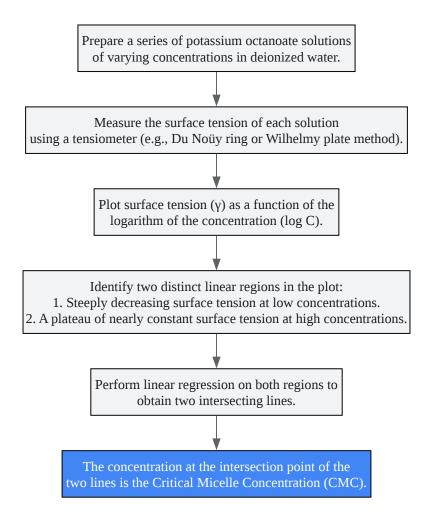
Visualizations are provided below to illustrate key relationships and workflows pertinent to the study of potassium octanoate.





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Caption: Relationship between molecular structure and key properties.



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Caption: Experimental workflow for CMC determination via surface tension.



## **Detailed Experimental Protocols**

This section provides detailed methodologies for determining key physicochemical parameters of potassium octanoate.

### **Protocol for Determination of Aqueous Solubility**

This protocol is based on the principle of creating a saturated solution and determining the concentration of the dissolved solute.

Objective: To determine the mass of potassium octanoate that can be dissolved in 100 mL of water at a specific temperature.

#### Materials:

- · Potassium octanoate
- Distilled or deionized water
- · Thermostatically controlled water bath or shaker
- Beakers or flasks
- · Magnetic stirrer and stir bars
- Filtration apparatus (e.g., syringe filters with appropriate membrane)
- Analytical balance
- Evaporating dish
- Drying oven

#### Methodology:

 Preparation: Add an excess amount of potassium octanoate to a known volume of distilled water (e.g., 50 mL) in a sealed flask. The excess solid ensures that the solution becomes saturated.



- Equilibration: Place the flask in a thermostatic water bath set to the desired temperature (e.g., 25 °C). Allow the solution to equilibrate for an extended period (e.g., 24-48 hours) with continuous stirring to ensure saturation is reached.[12]
- Sample Collection: Once equilibrated, cease stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to prevent premature crystallization.
- Filtration: Immediately filter the collected supernatant through a membrane filter (e.g., 0.45 μm) to remove any suspended microcrystals.
- Quantification:
  - Accurately weigh a clean, dry evaporating dish.
  - Transfer a precise volume of the clear filtrate into the pre-weighed dish.
  - Place the dish in a drying oven at a temperature sufficient to evaporate the water without degrading the salt (e.g., 105 °C) until a constant weight is achieved.
  - Cool the dish in a desiccator and re-weigh it.
- Calculation:
  - Calculate the mass of the dissolved potassium octanoate by subtracting the initial weight of the evaporating dish from the final weight.
  - Determine the solubility in grams per 100 mL using the following formula: Solubility (g/100 mL) = (Mass of residue (g) / Volume of filtrate (mL)) \* 100

## Protocol for Determination of pKa (Potentiometric Titration)

This method determines the pKa of the conjugate acid (octanoic acid) by monitoring pH changes during titration with a strong base.

Objective: To determine the acid dissociation constant (pKa) of octanoic acid.



#### Materials:

- Potassium octanoate
- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M, carbonate-free)
- Calibrated pH meter and electrode
- Buret
- Magnetic stirrer and stir bar
- Beaker

#### Methodology:

- Sample Preparation: Accurately weigh a sample of potassium octanoate and dissolve it in a known volume of CO<sub>2</sub>-free deionized water to create a solution of known concentration (e.g., 0.01 M).
- Acidification: To the potassium octanoate solution, add a known excess of standardized HCl to fully protonate the octanoate ions into octanoic acid.
- Titration Setup: Place the beaker on a magnetic stirrer, immerse the pH electrode, and begin gentle stirring. Position the buret filled with the standardized NaOH solution over the beaker.

  [13]
- Titration Procedure:
  - Record the initial pH of the acidified solution.
  - Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).
  - After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.[14]



- Continue the titration well past the equivalence point, where a sharp increase in pH is observed.
- Data Analysis:
  - Plot the measured pH versus the volume of NaOH added to generate a titration curve.
  - Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point).
  - The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point). At this point, the concentrations of the acid (octanoic acid) and its conjugate base (octanoate) are equal.[14][15]

# Protocol for Determination of Critical Micelle Concentration (CMC)

This protocol uses surface tensiometry, a highly sensitive method for detecting the onset of micelle formation.[16]

Objective: To determine the concentration at which potassium octanoate molecules begin to self-assemble into micelles.

#### Materials:

- Potassium octanoate
- High-purity deionized water
- · A series of volumetric flasks
- · Precision analytical balance
- Surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)

#### Methodology:



- Solution Preparation: Prepare a stock solution of potassium octanoate at a concentration
  well above the expected CMC. From this stock, prepare a series of dilutions covering a wide
  concentration range, both below and above the anticipated CMC.[17]
- Tensiometer Calibration and Setup: Calibrate the tensiometer according to the manufacturer's instructions. Ensure the sample vessel is scrupulously clean to avoid contamination. Maintain a constant temperature throughout the experiment, as CMC can be temperature-dependent.

#### Measurement:

- Starting with the most dilute solution, measure the surface tension.
- Thoroughly clean and dry the probe (ring or plate) and vessel between each measurement.
- Progressively measure the surface tension of each solution, moving from lower to higher concentrations.

#### Data Analysis:

- Plot the measured surface tension (γ) on the y-axis against the logarithm of the concentration (log C) on the x-axis.[17]
- The resulting graph will show two distinct regions: a linear or near-linear region where surface tension decreases sharply with increasing concentration, and a second region where the surface tension remains relatively constant, forming a plateau.[16]
- The CMC is determined as the concentration at the point of intersection of the two lines extrapolated from these distinct regions.[16][17]

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- To cite this document: BenchChem. ["physicochemical properties of potassium octanoate"].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7821990#physicochemical-properties-of-potassium-octanoate]

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